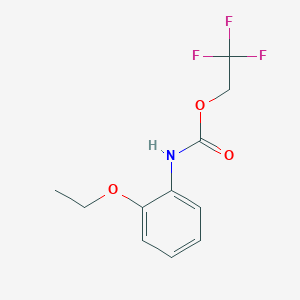

2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate

描述

属性

IUPAC Name |

2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-2-17-9-6-4-3-5-8(9)15-10(16)18-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGZKHQUAFOZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Carbamate Formation Using 2,2,2-Trifluoroethyl Chloroformate or Carbonate

One of the most common and effective methods for preparing trifluoroethyl carbamates involves the reaction of amines with 2,2,2-trifluoroethyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate.

-

- Primary or secondary amines react with 2,2,2-trifluoroethyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate.

- The reaction is typically conducted in anhydrous dichloromethane at low temperature (0°C) to room temperature.

- Triethylamine is used as a base to neutralize the generated HCl.

- Reaction times vary from 3 hours (for alkyl amines) to 6 hours (for aryl amines).

-

- The nucleophilic amine attacks the electrophilic carbonyl carbon of the trifluoroethyl chloroformate or carbonate, forming the carbamate linkage.

- The moderate reactivity of trifluoroethyl carbamates (due to the electron-withdrawing trifluoromethyl group) prevents side reactions such as symmetrical urea formation.

- The by-product, 2,2,2-trifluoroethanol, is volatile and easily removed, simplifying purification.

-

- High purity carbamates are obtained as confirmed by NMR of crude materials.

- This method is suitable for a wide range of amines, including functionalized aryl amines.

Coupling Reaction Using Carbamate Intermediates and Amines

Another approach involves a two-step process where an intermediate carbamate is first synthesized and then reacted with an amine to form the target carbamate.

-

- Formation of an intermediate carbamate by reaction of an activated ester or acid chloride with 2,2,2-trifluoroethyl amine or related species.

- Subsequent coupling with the desired amine (e.g., 2-ethoxyaniline) in the presence of bases and coupling reagents.

-

- Use of coupling reagents such as carbodiimides or other activating agents.

- Bases like cesium carbonate and phase-transfer catalysts can be employed to enhance reaction rates.

-

- Allows selective formation of carbamates even with less nucleophilic amines.

- Facilitates the preparation of carbamates with sensitive functional groups.

Catalytic Hydrogenation and Multi-Step Synthesis

Some complex carbamate derivatives are prepared via multi-step procedures involving:

- Oxidation to carboxylic acids.

- Conversion to acid chlorides.

- Reaction with amines to form carbamates.

Catalytic hydrogenation to reduce intermediate functionalities.

-

- Acid chloride intermediates are often unstable and require immediate use.

- Multi-step processes allow for selective functionalization but can be less efficient.

Recent Methodologies Using Carbon Dioxide and Alkyl Halides

Emerging methods for carbamate synthesis include three-component coupling of primary amines, carbon dioxide, and alkyl halides in the presence of bases and phase-transfer catalysts.

-

- Use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts.

- Carbon dioxide is bubbled into the reaction mixture.

- The process forms carbamates under mild conditions without pre-activation of reagents.

-

- Environmentally friendly due to CO2 utilization.

- Avoids use of toxic reagents like phosgene derivatives.

-

- May require optimization for trifluoroethyl carbamates due to the electron-withdrawing effect impacting reactivity.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The moderate acidity of 2,2,2-trifluoroethanol (pKa ~12) influences the reactivity of trifluoroethyl carbamates, reducing side reactions like symmetrical urea formation, which is beneficial for selective carbamate synthesis.

The use of bases such as triethylamine or cesium carbonate facilitates the neutralization of acid by-products and promotes nucleophilic attack.

Phase-transfer catalysts enhance reaction rates by improving the transfer of ionic species between phases, critical in nucleophilic substitution reactions for trifluoroethyl esters.

Acid chloride intermediates, while reactive, pose storage and handling challenges due to their instability and tendency to react non-selectively, making alternative routes via carbamate intermediates or coupling reagents preferable for industrial applications.

Recent advances in carbamate synthesis emphasize environmentally benign methods utilizing CO2 as a carbonyl source, though their application to trifluoroethyl carbamates requires further development.

化学反应分析

Types of Reactions

2,2,2-Trifluoroethyl N-(2-ethoxyphenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

科学研究应用

2,2,2-Trifluoroethyl N-(2-ethoxyphenyl)carbamate has a wide range of applications in scientific research:

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its therapeutic potential in cancer treatment due to its inhibitory effects on specific molecular targets.

Industry: Utilized in the development of new materials with unique properties.

作用机制

The mechanism of action of 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, leading to effective inhibition of the target. The ethoxyphenyl group contributes to the compound’s overall stability and bioavailability.

相似化合物的比较

Table 1: Structural and Molecular Data

Key Observations :

- Electronic Effects : The ethoxy group is electron-donating via resonance, contrasting with the electron-withdrawing trifluoromethyl group in . This difference influences reactivity in nucleophilic reactions and binding interactions in biological systems.

- Lipophilicity : The trifluoromethyl analog exhibits higher logP values (predicted) compared to the ethoxy variant due to increased fluorine content.

- Solubility : The ethoxy substituent may improve aqueous solubility relative to fully fluorinated derivatives, as seen in the methylphenyl analog .

Comparison :

- The ethoxyphenyl derivative likely follows a similar isocyanate-alcohol coupling pathway , though reaction efficiency may vary with substituent steric bulk. For example, the ethoxy group’s ortho position could hinder coupling, reducing yields compared to less hindered analogs like the furan derivative .

Insights :

- The ethoxyphenyl variant’s activity may differ from trifluoromethyl analogs due to substituent-specific interactions. For instance, the ethoxy group could engage in hydrogen bonding with biological targets, whereas trifluoromethyl groups rely on hydrophobic interactions .

- Fluorinated carbamates in demonstrate the importance of trifluoroethyl groups in enhancing bioactivity and metabolic stability, a trend likely applicable to the ethoxyphenyl derivative.

生物活性

2,2,2-Trifluoroethyl N-(2-ethoxyphenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroethyl group and an ethoxyphenyl moiety, which contribute to its chemical stability and lipophilicity. The general formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Key areas of focus include:

- Antimicrobial Activity : Studies have indicated that carbamates can exhibit significant antimicrobial properties. The structure of this compound suggests potential efficacy against various bacterial strains.

- Antiparasitic Effects : The carbamate group is known for its role in antiparasitic agents. Preliminary data suggest that derivatives of this compound may influence the viability of parasites such as Plasmodium falciparum.

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses can be drawn from related studies on carbamates:

- Inhibition of Enzymatic Activity : Carbamates often act as inhibitors for enzymes involved in neurotransmission and metabolic pathways.

- Alteration of Membrane Permeability : The lipophilic nature may enhance the compound's ability to penetrate cellular membranes, affecting intracellular processes.

Antimicrobial Efficacy

A study assessing the antimicrobial properties of various carbamates found that compounds with similar structural motifs exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Carbamate A | 15 | Staphylococcus aureus |

| Carbamate B | 20 | Escherichia coli |

| This compound | 10 | Potentially effective |

Antiparasitic Activity

Research into antiparasitic agents has highlighted the potential for carbamates to inhibit the growth of Plasmodium falciparum. A recent investigation reported EC50 values for various analogs:

常见问题

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate with high purity?

Methodological Answer: The synthesis typically involves coupling 2-ethoxyaniline with 2,2,2-trifluoroethyl chloroformate under basic conditions. A common approach is to use a two-step process: (1) generate the carbamoyl chloride intermediate by reacting 2-ethoxyaniline with phosgene or a safer alternative like triphosgene, followed by (2) treatment with 2,2,2-trifluoroethanol. Alternatively, direct acylation of the amine with trifluoroethyl chloroformate in dichloromethane or THF, using a base like triethylamine to scavenge HCl, yields the carbamate. Reaction optimization (e.g., temperature control at 0–5°C, slow reagent addition) can improve purity. Yields may vary (20–70%) depending on solvent polarity and steric hindrance .

Q. How can spectroscopic techniques confirm the structure of this carbamate?

Methodological Answer:

- NMR Spectroscopy : The trifluoroethyl group’s CF moiety produces a distinct quartet in NMR (~-65 to -70 ppm). In NMR, the ethoxyphenyl group’s aromatic protons appear as a multiplet (δ 6.8–7.5 ppm), while the ethoxy methylene (OCHCH) resonates as a quartet (δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for OCH).

- IR Spectroscopy : Key peaks include N-H stretching (~3300 cm), C=O of carbamate (~1700 cm), and C-O-C of the ethoxy group (~1250 cm).

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] (calculated for CHFNO: 262.07). Cross-validate with fragmentation patterns .

Q. What factors influence the compound’s stability under storage conditions?

Methodological Answer: Stability is affected by:

- Moisture : Hydrolysis of the carbamate bond can occur in aqueous environments. Store under inert gas (N/Ar) with desiccants.

- Light : UV exposure may degrade the ethoxyphenyl group. Use amber vials.

- Temperature : Thermal decomposition above 80°C is likely. Store at -20°C for long-term stability.

- Solid-State Polymorphism : Different crystalline forms (e.g., amorphous vs. crystalline) may exhibit varying stability. Characterize via XRPD and DSC .

Advanced Research Questions

Q. How can rotational isomerism in this carbamate be analyzed using variable-temperature NMR (VT-NMR)?

Methodological Answer: VT-NMR can quantify rotational barriers about the carbamate C-N bond. For example:

-

Acquire NMR spectra at temperatures ranging from -40°C to 50°C. The CF group’s splitting into distinct quartets at low temperatures indicates slow exchange between E/Z isomers.

-

Use the Eyring-Polanyi equation to calculate activation energy ():

where is the rate constant derived from line-shape analysis of coalescing signals. Reported values for similar trifluoroethyl carbamates range from 60–80 kJ/mol .

Q. What computational methods model the potential energy surface (PES) of rotational isomerization?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to optimize ground-state geometries and locate transition states (TS).

- Intrinsic Reaction Coordinate (IRC) : Confirm TS connectivity between E/Z isomers.

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions.

- Energy Barriers : Compare computed with experimental VT-NMR data. For example, studies on N-(2,2,2-trifluoroethyl) carbamates show TS structures with distorted dihedral angles (~90°) around the C-N bond .

Q. How does the 2-ethoxyphenyl substituent influence electronic properties compared to other aryl groups?

Methodological Answer:

- Electron-Donating Effect : The ethoxy group (-OCHCH) donates electrons via resonance, increasing electron density on the aromatic ring. This may stabilize intermediates in reactions (e.g., electrophilic substitution).

- Steric Effects : Ortho-substitution creates steric hindrance, potentially slowing rotational isomerism. Compare with para-substituted analogs (e.g., 4-ethoxyphenyl) using Hammett constants ().

- Spectroscopic Shifts : The ethoxy group deshields adjacent protons in NMR (δ ~1.3–4.1 ppm) compared to electron-withdrawing substituents (e.g., nitro groups) .

Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?

Methodological Answer:

- Metabolic Stability : Assess hepatic microsomal degradation. If rapid metabolism occurs, modify the ethoxyphenyl or trifluoroethyl groups to reduce susceptibility.

- Bioavailability : Measure logP (octanol-water) to evaluate membrane permeability. For low solubility, formulate as nanoparticles or prodrugs.

- Target Engagement : Use isotopic labeling (e.g., ) to track compound distribution via PET imaging. Compare with in vitro receptor-binding assays .

Q. Are there known polymorphic forms of this carbamate, and how are they characterized?

Methodological Answer: Polymorph screening involves:

- Solvent Recrystallization : Use solvents of varying polarity (e.g., hexane, DMSO) to induce different crystal habits.

- XRPD : Identify distinct diffraction patterns (e.g., Form I: 2θ = 12.5°, 18.7°; Form II: 2θ = 10.2°, 20.4°).

- Thermal Analysis : DSC detects melting points and phase transitions. For example, a monotropic system may show Form I melting at 120°C and Form II at 115°C.

- Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) to assess interconversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。